tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(3-prop-2-ynoxypropoxy)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-9-17-11-7-12-18-10-6-8-15-13(16)19-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOZFOUKGRSFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable alkylating agent, such as 3-(prop-2-yn-1-yloxy)propyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Organic Synthesis
tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate is utilized as a reagent in organic synthesis due to its ability to undergo various chemical transformations. Key reactions include:
- Nucleophilic Substitution Reactions: The propargyl group can engage in nucleophilic substitutions, allowing for the introduction of diverse functional groups into organic molecules.
- Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent reaction in click chemistry. This reaction is valuable for bioconjugation and the development of complex molecular architectures.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important building block for the synthesis of biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties. Some specific applications include:
- Drug Development: Compounds derived from this compound have shown potential in developing new therapeutic agents targeting various diseases.
- Prodrug Formulations: The carbamate moiety can be utilized to design prodrugs that improve the solubility and bioavailability of active pharmaceutical ingredients.
Materials Science
The unique properties of this compound also extend to materials science:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow for further chemical modifications.
- Surface Modification: Its reactive groups enable surface functionalization of materials, which can improve adhesion, biocompatibility, or other surface properties.
Case Study 1: Synthesis of Biologically Active Molecules
Research conducted at the University of St Andrews demonstrated the use of this compound as a key intermediate in synthesizing novel indole derivatives with potential anticancer activity. The study highlighted the compound's versatility in facilitating multiple synthetic steps while maintaining high yields and purity levels .
Case Study 2: Development of Prodrugs
A study published in a peer-reviewed journal explored the application of this compound in creating prodrugs aimed at enhancing the delivery of poorly soluble drugs. By modifying the carbamate group, researchers were able to significantly improve the solubility and absorption profiles of several lead compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the prop-2-yn-1-yloxy group can undergo click chemistry reactions, allowing for the attachment of various functional groups.
Comparison with Similar Compounds
Structural Variations in the Propyl Chain
The propyl chain in tert-butyl carbamates is frequently modified to introduce diverse functional groups, influencing reactivity and applications:
Key Observations :
- Propargyl Ether (Target) : Enables bioorthogonal reactions, distinguishing it from analogs with boronic esters (cross-coupling) or methacrylamides (polymerization).
- Heterocyclic Derivatives : Compounds like the benzimidazolone variant or piperazine-containing analog are tailored for medicinal chemistry, leveraging aromatic or basic nitrogen motifs for target engagement.
- Amino vs. Propargyl Groups: The primary amine in tert-butyl (3-aminopropyl)carbamate facilitates rapid derivatization (e.g., acylation), whereas the propargyl group requires specific reaction conditions (e.g., Cu(I) catalysis).
Physicochemical Properties
- Solubility : Propargyl ethers generally exhibit moderate polarity, enhancing solubility in organic solvents (e.g., DCM, THF). In contrast, boronic esters require polar aprotic solvents (DMF, DMSO) for stability.
- Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved by acids (e.g., TFA). Propargyl ethers are stable to most nucleophiles but sensitive to strong oxidizing agents .
Biological Activity
tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate is a synthetic compound that has garnered attention in biological and medicinal chemistry due to its structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C_{11}H_{19}NO_{3}
- CAS Number: 1187357-11-4
- Molecular Weight: 213.28 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent, such as 3-(prop-2-yn-1-yloxy)propyl bromide, under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like potassium carbonate facilitating the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity.
- Click Chemistry: The prop-2-yn-1-yloxy group allows for click chemistry reactions, enabling the attachment of various functional groups to biomolecules .
In Vitro Studies
Research indicates that this compound can serve as a probe in biological studies:
- Neuroprotective Effects: In studies involving astrocytes treated with amyloid-beta (Aβ) peptides, the compound demonstrated protective effects against cell death induced by Aβ 1-42. It improved cell viability significantly compared to controls .
- Inflammatory Response Modulation: The compound was shown to modulate the production of pro-inflammatory cytokines in response to Aβ exposure, suggesting potential applications in neurodegenerative disease research .
Case Studies
Case Study 1: Alzheimer's Disease Model
In an experimental model of Alzheimer's disease, this compound was evaluated for its effects on astrocyte viability in the presence of Aβ 1-42. Results indicated that while the compound improved cell viability by approximately 20%, it did not significantly alter cytokine production levels compared to Aβ alone .
Case Study 2: Enzyme Targeting
The compound's ability to inhibit specific enzymes involved in amyloidogenesis was assessed. It showed promising results in reducing β-secretase activity and inhibiting Aβ aggregation at certain concentrations, highlighting its potential as a therapeutic candidate for Alzheimer's disease .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{11}H_{19}NO_{3} |
| CAS Number | 1187357-11-4 |
| Molecular Weight | 213.28 g/mol |
| Enzyme Inhibition (β-secretase) | IC_{50} = 15.4 nM |
| Aβ Aggregation Inhibition | 85% at 100 μM |
Q & A
Q. Basic Research Focus
Q. Table 1: Representative ¹H NMR Data (CDCl₃)
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-butyl CH₃ | 1.42 | singlet |
| Propargyl CH₂ | 4.20–4.25 | triplet |
| Propoxy CH₂ | 3.50–3.70 | multiplet |
| NH (carbamate) | 5.10–5.30 | broad |
How do hydrogen-bonding interactions affect crystal packing?
Advanced Research Focus
X-ray crystallography of analogous carbamates reveals N–H⋯O hydrogen bonds between the carbamate NH and carbonyl oxygen, forming dimers or chains (e.g., R₂²(10) motifs). These interactions stabilize the crystal lattice and influence melting points and solubility .
Methodological Insight :
- Use slow evaporation (e.g., ethyl acetate/hexane) to grow single crystals.
- Compare packing motifs with/without propargyloxy groups to assess steric effects.
Why do safety profiles vary among structurally similar tert-butyl carbamates?
Data Contradiction Analysis
Hazards depend on substituents:
- Non-hazardous : tert-Butyl (4-chlorophenethyl)carbamate (no GHS classification) .
- Hazardous : Compounds with propargyl groups may exhibit flammability (H225) or toxicity (H302) .
Recommendations : - Conduct in silico toxicity prediction (e.g., ProTox-II) for novel derivatives.
- Prioritize fume hood use and flame-resistant solvents during synthesis .
What strategies stabilize tert-butyl carbamates under acidic/basic conditions?
Q. Advanced Stability Studies
- Acidic Conditions : Carbamates hydrolyze to amines; use scavengers (e.g., triethylsilane) to suppress degradation.
- Basic Conditions : Avoid strong bases (e.g., NaOH); employ mild bases (K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) .
Table 2: Stability Comparison
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| 1M HCl | <1 | 3-[3-(prop-2-yn-1-yloxy)propoxy]propan-1-amine |
| 0.1M NaOH | 24 | Partial hydrolysis to urea derivatives |
How can computational modeling predict intermolecular interactions?
Q. Advanced Methodological Approach
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze H-bond strengths and electrostatic potential surfaces.
- MD Simulations : Assess solvation effects in aqueous/organic mixtures to guide solvent selection for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
